![molecular formula C7H7F3O3 B2758480 3-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid CAS No. 2413896-21-4](/img/structure/B2758480.png)

3-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

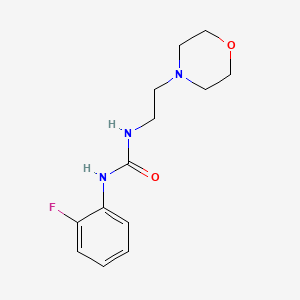

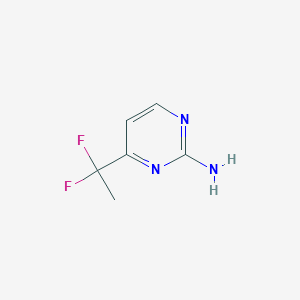

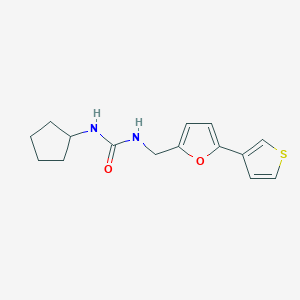

“3-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid” is a complex organic compound. It belongs to the class of compounds known as carboxylic acids, which are organic compounds containing a carboxylic acid group (-COOH) . This compound has a bicyclic structure, which means it contains two fused rings in its structure .

Synthesis Analysis

The synthesis of such complex bicyclic structures often involves multiple steps and requires sophisticated techniques . One approach to synthesize similar structures involves a (3 + 2) annulation of cyclopropenes with aminocyclopropanes . Another approach involves a catalytic alkene insertion, which delivers substituted bicyclo[2.1.1]hexanes by a highly atom-economical intermolecular coupling between olefins and bicyclo[1.1.0]butyl (BCB) ketones .Molecular Structure Analysis

The molecular formula of “3-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid” is C6H7F3O2 . It has an average mass of 168.114 Da and a monoisotopic mass of 168.039810 Da .Chemical Reactions Analysis

Carboxylic acids, such as “3-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid”, can undergo a variety of chemical reactions. They can be formed from the oxidation of primary alcohols and aldehydes, or from the hydrolysis of nitriles and esters . They can also react with reactive metals, alkalis, carbonates, and undergo esterification with alcohols .Scientific Research Applications

Synthesis and Structural Studies

Synthesis of Azabicyclohexanes : A study by Stevens and Kimpe (1996) detailed the synthesis of 2-Azabicyclo[2.1.1]hexanes by imination of 3-(chloromethyl)cyclobutanone and subsequent reductive cyclization, highlighting the compound's role in creating structures similar to naturally occurring insect antifeedants (C. Stevens & N. Kimpe, 1996).

Derivatives and Analogues Construction : Research by Sonaglia et al. (2012) focused on synthesizing N-Allyl 3-endo-amino-7-oxabicyclo[2.2.1]hept-5-ene-2-exo-carboxylic acid, employing it in a Ugi-5-centre-4-component reaction to construct natural product-like compounds with a 2-aza-7-oxabicyclo[4.3.0]nonane framework (L. Sonaglia et al., 2012).

Crystal Lattice and Solvate Formation Studies : Hansen, Perlovich, and Bauer-Brandl (2001) examined the monoclinic crystal lattice of diflunisal–hexane solvate, revealing channels occupied by disordered hexane molecules, which might provide insights into the behavior of structurally related compounds (L. K. Hansen, G. Perlovich, & A. Bauer-Brandl, 2001).

Chemical Reactions and Mechanisms

Suzuki-Miyaura and Chan-Evans-Lam Coupling : Harris et al. (2017) reported an approach to synthesizing 1-heteroaryl-3-azabicyclo[3.1.0]hexanes through Suzuki-Miyaura and Chan-Evans-Lam coupling reactions of tertiary trifluoroborate salts, highlighting the pharmaceutical relevance of these structures (Michael R Harris et al., 2017).

Carboxylation in Superacidic Media : A study by Molnár et al. (2003) on the alkylation of benzene with cyclic ethers in superacidic trifluoromethanesulfonic acid (TFSA) demonstrates the formation of phenyl-substituted and bicyclic compounds, suggesting potential applications in synthesizing structurally complex derivatives (Á. Molnár et al., 2003).

Future Directions

The synthesis of complex structures like “3-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid” and similar compounds is of great interest in medicinal chemistry and crop science . These compounds are emerging as new bioisosteres for ortho- and meta-substituted benzenes . Therefore, the development of general synthetic routes to these compounds is urgently needed .

properties

IUPAC Name |

3-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F3O3/c8-7(9,10)4-3-1-6(2-3,13-4)5(11)12/h3-4H,1-2H2,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUMMIYMMUKHONY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC1(OC2C(F)(F)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 7-hydroxy-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B2758400.png)

![6-Cyclopropyl-2-[[1-[2-(3-methylphenyl)acetyl]azetidin-3-yl]methyl]pyridazin-3-one](/img/structure/B2758404.png)

![N-(3-cyanophenyl)-2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2758406.png)

![4-(N-cyclohexyl-N-methylsulfamoyl)-N-(2-(diethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2758408.png)

![(2E)-N-[4-(azepan-1-ylsulfonyl)phenyl]-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B2758410.png)

![1-(3-Chlorophenyl)-N-[4-(3-methoxypiperidin-1-YL)phenyl]methanesulfonamide](/img/structure/B2758411.png)

![2-(([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)methyl)-2-methylbutanoic acid](/img/structure/B2758412.png)